2-(Iodomethyl)-4-phenylmorpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

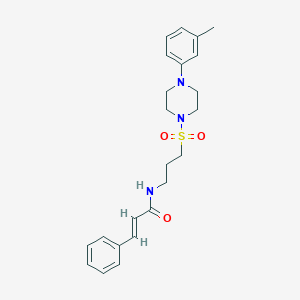

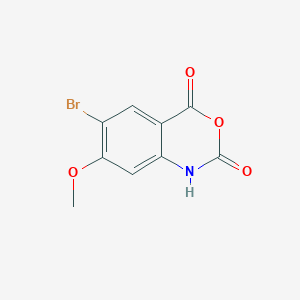

“2-(Iodomethyl)-4-phenylmorpholine” is a compound that contains an iodomethyl group (-CH2I), a phenyl group (C6H5-), and a morpholine ring. The iodomethyl group is a functional group consisting of a carbon atom bound to an iodine atom and two hydrogen atoms . The phenyl group is a functional group made up of a six-membered carbon ring, minus one hydrogen, allowing it to bond to other atoms . Morpholine is a common chemical structure that consists of a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom .

Molecular Structure Analysis

The molecular structure of “2-(Iodomethyl)-4-phenylmorpholine” would be expected to feature the characteristic ring structure of morpholine, with the iodomethyl and phenyl groups attached at the 2- and 4-positions, respectively .Chemical Reactions Analysis

The iodomethyl group in “2-(Iodomethyl)-4-phenylmorpholine” could potentially undergo various types of reactions, including nucleophilic substitution and elimination reactions . The phenyl group might participate in electrophilic aromatic substitution reactions, and the morpholine ring could potentially undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Iodomethyl)-4-phenylmorpholine” would be expected to be influenced by its functional groups . For example, the presence of the iodomethyl group could potentially make the compound relatively heavy and polar, while the phenyl group might contribute to its hydrophobicity.Aplicaciones Científicas De Investigación

Enantioselective Iodo-Cycloetherification of Allyl Alcohols

A novel chiral ion-pair organocatalyst composed of chiral phosphate and DABCO-derived quaternary ammonium has been designed to promote highly enantioselective 3-exo iodo-cycloetherification of allyl alcohols using NIS as a halogen source . This reaction leads to the formation of enantioenriched 2-iodomethyl-2-aryl cycloalkanones .

Wagner–Meerwein Rearrangement of Allyl Alcohols

The same reaction mentioned above also enables a one-pot asymmetric 3-exo iodo-cycloetherification/Wagner–Meerwein rearrangement of allyl alcohols . Due to the participation of adjacent iodine, the Wagner–Meerwein rearrangement of 2-iodomethyl-2-aryl epoxide proceeds with unusual retention of stereoconfiguration .

Halogenative Functionalization of Olefins

The halogenative functionalization of olefins is one of the most important transformations in organic synthesis . It not only provides a versatile handle for further derivatization but also delivers highly diastereoselective ring closure when the nucleophile and alkene are tethered together .

Iodocyclization and Cyclodehydroiodination Reactions

Molecular iodine has received considerable attention as an inexpensive, non-toxic, readily available reagent to effect iodocyclization and cyclodehydroiodination reactions of tethered heteroatom-containing alkenyl or alkynyl systems . This affords heterocyclic compounds with many synthetic and biological applications .

Synthesis of Heterocyclic Compounds

The iodine-promoted cyclization of tethered heteroatom (oxygen-, nitrogen- or sulfur-)-containing alkynes has proven to be an effective method for the synthesis of furans, pyrroles, thiophenes, indoles, benzo[b]furans, and benzo[b]thiophenes . These moieties are widely distributed in a large number of naturally occurring compounds which display a variety of physiological properties .

Radical Azidoalkylation of Alkenes

The radical azidoalkylation of alkenes that was initially developed with α-iodoesters and α-iodoketones was extended to other activated iodomethyl derivatives . By using iodomethyl aryl sulfones, the preparation of γ-azidosulfones was easily achieved .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions for research on “2-(Iodomethyl)-4-phenylmorpholine” could potentially include further studies to elucidate its properties and potential applications . This could involve, for example, exploring its reactivity in various types of chemical reactions, investigating its potential uses in organic synthesis, or studying its behavior in biological systems.

Propiedades

IUPAC Name |

2-(iodomethyl)-4-phenylmorpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14INO/c12-8-11-9-13(6-7-14-11)10-4-2-1-3-5-10/h1-5,11H,6-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNLPMLQXXOAQNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C2=CC=CC=C2)CI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14INO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Iodomethyl)-4-phenylmorpholine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2399025.png)

![N-(4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2399027.png)

![2-[2-(4-ethylpiperazino)ethyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B2399030.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-(3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}piperidin-1-yl)propan-1-one](/img/structure/B2399032.png)

![1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2399034.png)

![N-(2,4-dimethoxyphenyl)-2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)acetamide](/img/structure/B2399041.png)

![8-Methyl-3-[(4-methylpyrimidin-2-yl)oxy]-8-azabicyclo[3.2.1]octane](/img/structure/B2399044.png)